4-bromo-N-(3-ethylphenyl)benzamide
Description
4-Bromo-N-(3-ethylphenyl)benzamide is a brominated benzamide derivative characterized by a benzamide backbone substituted with a bromine atom at the para position and an N-linked 3-ethylphenyl group.
Properties
CAS No. |
560102-93-4 |
|---|---|
Molecular Formula |
C15H14BrNO |
Molecular Weight |
304.18g/mol |
IUPAC Name |
4-bromo-N-(3-ethylphenyl)benzamide |
InChI |
InChI=1S/C15H14BrNO/c1-2-11-4-3-5-14(10-11)17-15(18)12-6-8-13(16)9-7-12/h3-10H,2H2,1H3,(H,17,18) |
InChI Key |
ODLXNWNJKWBEQL-UHFFFAOYSA-N |
SMILES |
CCC1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)Br |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Features and Substituent Effects
The benzamide scaffold is common among the compounds discussed, but substituent variations lead to distinct properties:
- Electronic Effects: Ethyl groups enhance lipophilicity and may improve membrane permeability compared to polar methoxy or nitro groups.
- Crystallography : 4-Bromo-N-(2-nitrophenyl)benzamide exhibits two molecules per asymmetric unit, with packing influenced by N–H···O hydrogen bonds . Similar derivatives, such as N-(4-bromophenyl)-3,4,5-trimethoxybenzamide, form chains via N–H···O interactions .
Spectroscopic Data
- 13C NMR : For 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives, the carbonyl (C=O) resonance appears at ~166–167 ppm . Substituents like ethyl groups may shift this signal slightly due to inductive effects.
- FT-IR : Benzamide derivatives show characteristic peaks for C=O (~1650–1680 cm⁻¹), N–H (~3300 cm⁻¹), and aryl C–Br (~600 cm⁻¹) stretching (analogous to ).
Key Research Findings and Trends
- Biological vs. Structural Applications : Derivatives with polar substituents (e.g., methoxy) are prioritized for drug development, while nitro- or halogen-rich analogs are leveraged in crystallography .
Preparation Methods
Reaction Mechanism and Conditions
The most widely employed method involves converting 4-bromobenzoic acid to its acyl chloride intermediate using thionyl chloride (SOCl₂) or oxalyl chloride. The acyl chloride is then reacted with 3-ethylaniline in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under inert atmosphere. Triethylamine (TEA) is added to neutralize HCl byproducts, ensuring reaction progression.
Optimized Protocol :
-
Step 1 : 4-Bromobenzoic acid (1 equiv) is refluxed with SOCl₂ (1.2 equiv) at 70°C for 3 hours to form 4-bromobenzoyl chloride.
-
Step 2 : The acyl chloride is cooled to 0°C, and 3-ethylaniline (1.1 equiv) in DCM is added dropwise. TEA (1.5 equiv) is introduced to maintain a pH > 8.
-
Step 3 : The mixture is stirred at room temperature for 12 hours, followed by aqueous workup and solvent evaporation.
Yield and Purity :
| Parameter | Value |
|---|---|
| Isolated Yield | 82–88% |
| HPLC Purity | ≥97% |
| Reaction Time | 15 hours |
This method’s efficiency stems from the high electrophilicity of acyl chlorides, which facilitates rapid nucleophilic attack by the amine group.
Coupling Agent-Assisted Synthesis
Use of Carbodiimide Reagents
For substrates sensitive to acidic conditions, carbodiimide-based coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt) are preferred. These agents activate the carboxylic acid in situ, avoiding the need for acyl chloride isolation.
Protocol :
-
4-Bromobenzoic acid (1 equiv), EDC (1.2 equiv), and HOBt (1.1 equiv) are dissolved in DMF.
-
After 30 minutes of activation, 3-ethylaniline (1.05 equiv) is added, and the reaction is stirred at 25°C for 24 hours.
-
The product is extracted with ethyl acetate and purified via silica gel chromatography.
Comparative Performance :
| Coupling Agent | Yield (%) | Purity (%) |
|---|---|---|
| EDC/HOBt | 78 | 95 |
| DCC/DMAP | 72 | 93 |
EDC/HOBt minimizes racemization and side reactions, making it ideal for stereosensitive applications.
Bromination Strategies
Electrophilic Aromatic Substitution
When synthesizing 4-bromo-N-(3-ethylphenyl)benzamide from non-brominated precursors, electrophilic bromination is critical. Elemental bromine (Br₂) in acetic acid at 50°C selectively substitutes the para position of the benzamide ring.
Industrial-Scale Bromination :
-
Conditions : 10% w/v substrate in acetic acid, Br₂ (1.1 equiv), 50°C, 2 hours.
-
Workup : Quench with ice water, filter, and dry under vacuum.
Industrial-Scale Production Techniques
Continuous Flow Reactor Systems
Modern facilities utilize continuous flow reactors to enhance reaction control and scalability. A representative setup involves:
-
Reactor 1 : Acyl chloride synthesis at 70°C with SOCl₂.
-
Reactor 2 : Amidation with 3-ethylaniline at 25°C.
-
In-line Analytics : FTIR monitors carbonyl conversion in real time.
Economic Metrics :
| Metric | Value |
|---|---|
| Annual Capacity | 10 metric tons |
| Production Cost/kg | $1,200 |
| Waste Reduction | 40% vs batch |
This approach reduces reaction times by 60% and improves consistency.
Purification and Characterization
Chromatographic Techniques
Final purification employs gradient elution on silica gel (hexane:ethyl acetate, 4:1 to 1:1) to isolate the product. Recrystallization from ethanol/water (3:1) yields needle-like crystals suitable for X-ray diffraction.
Characterization Data :
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